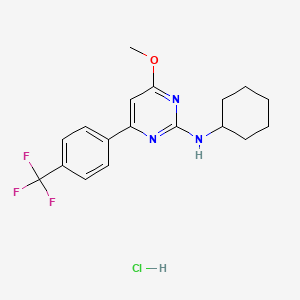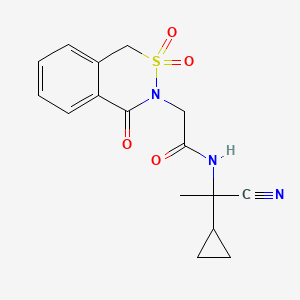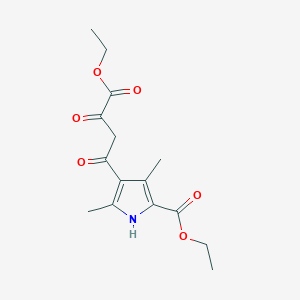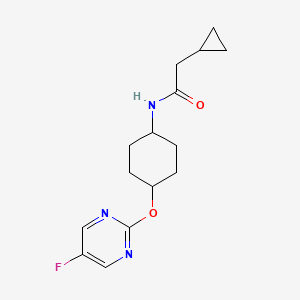![molecular formula C16H15ClN6OS B2498218 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 577789-49-2](/img/structure/B2498218.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This process is crucial for the formation of triazole rings, which are known for their wide range of biological activities. The structure of these synthesized compounds is typically confirmed through H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
X-ray diffractometry provides insights into the molecular and supramolecular structures of the compounds. The coordination geometry and crystal packing play a significant role in the formation of three-dimensional architectures, highlighting the importance of noncovalent interactions in determining the structural diversity (Castiñeiras, García-Santos, & Saa, 2019).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities are pivotal. For instance, the alkylation process involving 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides demonstrates the compound's capability to undergo significant chemical transformations, leading to the synthesis of derivatives with potential biological activities (Chalenko et al., 2019).
Physical Properties Analysis
The physical properties, including melting points, IR spectra, and TLC profiles, are essential for characterizing the synthesized compounds. These properties are determined using standard analytical techniques and provide valuable information about the compound's stability and purity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Chemical Properties Analysis
Understanding the compound's chemical behavior involves examining its reactivity, stability under various conditions, and interactions with other molecules. Studies on related compounds, such as modifications to enhance anticancer effects while reducing toxicity, provide a framework for predicting the chemical properties of "2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide" (Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives, particularly those containing the 1,2,4-triazole ring system, which are known for their broad pharmaceutical activities. These derivatives exhibit antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra et al., 2011).
Pharmacological Potential
- Antiexudative Activity : Derivatives of this compound have been studied for their antiexudative activities, showing effectiveness in reducing inflammation in animal models. This indicates potential for developing new drugs with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019).
- Antimicrobial Activities : Various synthesized derivatives of this compound have demonstrated good to moderate antimicrobial activities, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Chemical and Structural Properties
- Supramolecular Assembly : This compound has been utilized in the design and synthesis of ligands for complexes of Group 12 elements. The study of their molecular and supramolecular structures provides insights into the formation of three-dimensional architectures, which is significant in material science and coordination chemistry (Castiñeiras et al., 2019).
Biological Assessment
- Antiviral and Virucidal Activity : Derivatives of this compound have been tested for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, showing potential in reducing viral replication (Wujec et al., 2011).
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-4-5-12(17)7-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUGHTDBRKWRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)


![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)